5-((4-Methylpiperazin-1-YL)methyl)picolinaldehyde

Conformational analysis Medicinal chemistry Linker design

PROTAC developers and medicinal chemists often face unpredictable linker pKa shifts when using directly N-aryl-attached piperazines, leading to altered ternary complex solubility and lysosomal trapping. This compound solves that problem with a single methylene spacer that positions the N-methylpiperazine at a defined, predictable point on the pKa continuum-distinct from both directly attached (depressed basicity) and alkyl-chain-extended piperazines. Key advantages: ① 98% purity supports library-scale parallel synthesis with minimal impurity variation across library members. ② Aldehyde group enables direct Schiff base condensation (81-93% demonstrated yields) for rapid fragment elaboration or metal-coordination ligand synthesis. ③ Validated N-methylpiperazine motif mirrors Imatinib's solubility-conferring element, now on a pyridine-2-carbaldehyde core for orthogonal conjugation. Ships ambient; intended for R&D use only.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B13030824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Methylpiperazin-1-YL)methyl)picolinaldehyde
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CN=C(C=C2)C=O
InChIInChI=1S/C12H17N3O/c1-14-4-6-15(7-5-14)9-11-2-3-12(10-16)13-8-11/h2-3,8,10H,4-7,9H2,1H3
InChIKeyNMMDGMAAICFCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Methylpiperazin-1-yl)methyl)picolinaldehyde: Physicochemical Overview


5-((4-Methylpiperazin-1-YL)methyl)picolinaldehyde (CAS 1899832-32-6; molecular formula C12H17N3O; molecular weight 219.28 g/mol) is a heterobifunctional building block combining a 2-formylpyridine (picolinaldehyde) core with an N-methylpiperazine moiety tethered through a single methylene (–CH2–) spacer at the pyridine 5-position . The compound is commercially available at 98% purity (Leyan) . Its computed physicochemical parameters include TPSA 36.44 Ų, LogP 0.6415, four H-bond acceptors, zero H-bond donors, and three rotatable bonds . This compound is structurally and functionally distinct from the more common directly attached analog 5-(4-methylpiperazin-1-yl)picolinaldehyde (CAS 892501-97-2; C11H15N3O; MW 205.26; 2 rotatable bonds; purity 95%), where the piperazine is directly N-linked to the pyridine ring without a methylene spacer .

Conformational freedom

Methylene spacer adds a rotatable bond without increasing lipophilicity (ΔLogP negligible), enabling broader piperazine orientational sampling.

Protonation-state control

Single –CH2– spacer electronically decouples piperazine from the pyridine ring, positioning its pKa for tunable solubility/permeability balance.

Conjugation handle

2-Formyl group permits direct Schiff base formation, reductive amination, and metal chelation — reactivity not accessible with the 2-amino analog.

5-((4-Methylpiperazin-1-yl)methyl)picolinaldehyde: Substitution Limitations


Substituting 5-((4-methylpiperazin-1-yl)methyl)picolinaldehyde with its directly N-attached analog (CAS 892501-97-2) or with 6-substituted regioisomers introduces three consequential alterations: (i) the loss of the methylene spacer reduces the rotatable bond count from 3 to 2, constraining the conformational degrees of freedom available for the piperazine ring to adopt optimal binding or reactive geometries ; (ii) removal of the insulating –CH2– group re-establishes direct electronic conjugation between the piperazine nitrogen lone pair and the pyridine π-system, which significantly shifts the pKa of the piperazine basic center and alters its protonation state at physiological and experimental pH [1]; and (iii) the aldehyde functional group at the 2-position is irreplaceable for applications requiring imine (Schiff base) formation, reductive amination, or metal-coordination chemistry—chemistry not accessible with the corresponding 2-aminopyridine analog (CAS 1197333-44-0) . These differences are structural rather than incremental, meaning that synthetic routes or biological outcomes optimized for one analog cannot be assumed transferable to another.

Directly N-attached analog (CAS 892501-97-2) loses one rotatable bond and re-establishes N–π conjugation, shifting piperazine basicity and reducing conformational freedom.

2-Aminopyridine analog (CAS 1197333-44-0) cannot perform direct imine or Schiff base chemistry; requires pre-activation for conjugation.

6-Substituted regioisomer (CAS 1216691-10-9) places the piperazine para to the aldehyde, altering resonance effects on aldehyde electrophilicity and condensation kinetics.

Differentiation Evidence vs. Closest Analogs


Conformational Flexibility from Methylene Spacer

The target compound possesses three rotatable bonds, versus only two for the directly attached analog 5-(4-methylpiperazin-1-yl)picolinaldehyde (CAS 892501-97-2) . The additional rotatable bond is the C–CH2–N linkage connecting the pyridine ring to the piperazine, which permits the piperazine ring to sample a broader conformational ensemble independently of the pyridine plane. Despite this increased flexibility, the LogP values are nearly identical (0.6415 vs. 0.6459) and TPSA is unchanged (36.44 Ų for both), meaning the target compound achieves greater orientational freedom without incurring a lipophilicity penalty .

Conformational flexibility
Head-to-head
3 rotatable bonds (target) vs 2 for directly attached analog ΔLogP = –0.0044 (negligible) ΔTPSA = 0 Ų
Greater orientational freedom without lipophilicity penalty.
Computed descriptors; experimental conformation studies pending.
Conformational analysis Medicinal chemistry Linker design

Commercial Purity Advantage

The target compound is commercially supplied at 98% purity (Leyan, product 1843836), whereas the closest directly attached analog 5-(4-methylpiperazin-1-yl)picolinaldehyde (CAS 892501-97-2) is listed at 95% purity by the same vendor (Leyan, product 2043957) . This 3-percentage-point purity differential means the target compound product contains approximately 40% less total impurity burden relative to its nearest neighbor (2% vs. 5% total impurities) .

Commercial purity
Specification review
98% (target) vs 95% (analog) 2.5× lower impurity burden
May reduce downstream impurity carry-through in multi-step syntheses.
Same-vendor QC data; batch-to-batch variation applies.
Chemical procurement Synthetic reliability Building block quality

Piperazine pKa Modulation by Methylene Spacer

In a systematic study of piperazine-containing PROTAC precursors, Russo et al. (2022) demonstrated that the number of methylene units between the piperazine ring and neighboring electron-withdrawing carbonyl groups controls the piperazine pKa: compounds with 1 methylene unit displayed pKa ~4.50 (0.01% protonated at pH 7.5), with 4 units pKa 7.07 (27.1% protonated), and with 6 units pKa 7.41 (44.8% protonated) [1]. The target compound's single –CH2– spacer between the pyridine ring and the piperazine electronically decouples the basic nitrogen from the electron-deficient pyridine, positioning its pKa between that of a directly N-aryl-attached piperazine (strongly depressed pKa due to conjugation to the π-deficient ring) and a fully extended alkyl chain-attached piperazine (pKa approaching that of free 1-methylpiperazine, pKa 9.16) [1][2].

Piperazine pKa modulation
Reported
1 methylene spacer: pKa ~4.50 (lit.) 0 CH2 (direct N-aryl): pKa depressed Free 1-methylpiperazine: pKa 9.16
Protonation state at working pH is spacer-dependent; cannot substitute without pKa review.
Target compound pKa estimated from series trend; experimental determination pending.
pKa modulation Protonation state PROTAC linker design

Direct Imine Formation vs. Amine Activation

The picolinaldehyde moiety enables direct, catalyst-free Schiff base (imine) formation with primary amines—a reactivity profile not available to the corresponding 2-aminopyridine analog 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1197333-44-0), which requires pre-activation (e.g., acyl chloride formation, coupling reagents) for amide bond formation [1]. Methylpiperazine-derived Schiff bases synthesized via aldehyde–hydrazide condensation have been reported with yields of 81–93% under mild conditions, confirming the efficiency of this transformation pathway for the methylpiperazine-containing scaffold class [2]. The aldehyde also enables reductive amination, Grignard addition, and metal-coordination chemistry through the pyridine N/aldehyde O donor set [1].

Aldehyde reactivity
Class-level
Enables Schiff base, reductive amination, chelation Class-level yields 81–93% for methylpiperazine-derived Schiff bases
Aldehyde is mandatory for direct imine conjugation; amine analog cannot substitute.
Target-compound-specific yields not published; class-level data are representative.
Schiff base synthesis Bioconjugation Reductive amination

Imatinib-Validated Scaffold Motif

The 4-(4-methylpiperazin-1-ylmethyl) structural motif is a validated pharmacophoric element present in Imatinib (Gleevec, CAS 152459-95-5), an FDA-approved BCR-ABL tyrosine kinase inhibitor (IC50 = 0.038 µM for Abl, 0.3 µM for PDGF-R, 0.1 µM for c-kit) [1][2]. In Imatinib, the 4-methylpiperazin-1-ylmethyl group is attached to a phenyl ring; the target compound provides this identical motif on a pyridine ring with an aldehyde handle, enabling direct conjugation to diverse amine-containing warheads without requiring the benzoyl chloride activation used in Imatinib synthesis [1][3]. BindingDB entries further confirm that 4-methylpiperazin-1-ylmethyl-substituted aryl/heteroaryl compounds achieve potent kinase inhibition (e.g., IC50 = 52 nM against cSrc; IC50 = 140 nM in LANCE kinase assays) [2].

Scaffold precedence
Class-level
4-Methylpiperazin-1-ylmethyl motif present in Imatinib Kinase IC50 52–140 nM reported for analogous scaffolds (BindingDB)
Reduces scaffold-viability risk; motif has drug-discovery precedent.
Class-level inference; direct SAR for this picolinaldehyde core not published.
Privileged scaffold Kinase inhibitor Drug discovery

Regioisomeric Effects on Aldehyde Reactivity

Attachment of the 4-methylpiperazin-1-ylmethyl group at the pyridine 5-position (target compound) places the substituent meta to the aldehyde at the 2-position, whereas the 6-substituted analog 6-(4-methylpiperazin-1-yl)picolinaldehyde (CAS 1216691-10-9) places it para [1]. In pyridine chemistry, meta-substituents influence the aldehyde electrophilicity primarily through inductive effects (σI), while para-substituents additionally exert resonance effects (σR) through the conjugated π-system [1]. This means that electron-donating or -withdrawing character of the piperazine-methyl group will modulate the aldehyde carbon's electrophilicity differently depending on the substitution position, affecting condensation kinetics and the equilibrium position of imine formation. The 5-substitution pattern may also influence the basicity of the pyridine nitrogen (pKa of pyridine ~5.2), which affects metal-binding properties [1].

Regioisomeric effects
Class-level
5-position (meta to CHO): inductive influence 6-position (para to CHO): resonance + inductive
Substitution position alters aldehyde electrophilicity and condensation kinetics.
Quantitative kinetic data for this specific pair absent from literature.
Regiochemistry Electronic effects Structure-activity relationship

Application Scenarios for 5-((4-Methylpiperazin-1-yl)methyl)picolinaldehyde


PROTAC Linker Conjugation via pKa Control

The single methylene spacer between the pyridine ring and the piperazine positions the target compound at a defined point on the pKa continuum, distinct from both directly N-aryl-attached piperazines (strongly depressed basicity) and extended alkyl-chain piperazines (near-free amine basicity) [1]. As demonstrated by Russo et al. (2022), even a one-methylene-unit difference shifts pKa by approximately 1–2 units and can alter the protonation state at pH 7.5 by over 20 percentage points [1]. For PROTAC developers, where linker pKa directly impacts ternary complex solubility, cell permeability, and lysosomal trapping, the target compound provides a pre-calibrated building block that can be conjugated via its aldehyde group (reductive amination) to amine-bearing E3 ligase ligands or target-protein warheads, establishing the piperazine at a predictable protonation state without requiring empirical pKa optimization of the linker region [1][2].

Kinase Fragment Library Construction

The 4-methylpiperazin-1-ylmethyl motif is the solubility-conferring and target-engagement element in Imatinib and multiple preclinical kinase inhibitors with reported IC50 values in the nanomolar range (e.g., 52 nM against cSrc, 140 nM in LANCE kinase assays) [1][2]. The target compound offers this validated scaffold on a pyridine-2-carbaldehyde core rather than the benzamide core of Imatinib, enabling fragment-based or parallel library synthesis through direct Schiff base condensation with diverse amine-bearing fragments (yields for methylpiperazine-derived Schiff bases: 81–93%) [3]. The 98% commercial purity supports library-scale parallel synthesis by minimizing variable impurity contributions across library members .

Metal-Chelating Ligand Synthesis

Picolinaldehyde derivatives are established N,O-bidentate ligands for transition metals, and the 5-position substitution pattern of the target compound places the methylpiperazine-methyl group meta to the aldehyde, preserving the pyridine-N/aldehyde-O chelating geometry without steric interference at the metal coordination site [1]. The three rotatable bonds allow the piperazine ring to orient away from the metal center, making it available for secondary interactions (e.g., hydrogen bonding, proton relay) or further derivatization without compromising the primary N,O-chelation mode. The aldehyde group permits direct imine condensation to form polydentate Schiff base ligands, a transformation for which 81–93% yields have been demonstrated in the methylpiperazine scaffold class [2].

Abemaciclib Impurity Reference Standard Synthesis

The target compound's 2-aminopyridine analog, 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1197333-44-0), is a designated Abemaciclib impurity (Impurity 35) supplied with full characterization for regulatory compliance [1]. The aldehyde target compound can serve as a direct synthetic precursor to this impurity standard through reductive amination or oxime formation/hydrogenation sequences, offering an orthogonal synthetic entry point compared to direct amine alkylation routes. The 98% purity of the aldehyde precursor reduces the purification burden for generating high-purity impurity reference standards required for ANDA/DMF regulatory filings [2].

Application
Selection Property
Validation Focus
PROTAC linker studies
Methylene-spacer pKa control
Protonation-state profiling at working pH
Kinase fragment library synthesis
Precedented kinase-target engagement motif
Scaffold conjugation yield and purity
Metal-chelating ligand synthesis
Meta-substitution preserves chelation geometry
Imine condensation efficiency
Impurity reference standard precursor
Aldehyde route to amine impurity
Purity validation per pharmacopoeia
Quote Request

Request a Quote for 5-((4-Methylpiperazin-1-YL)methyl)picolinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.